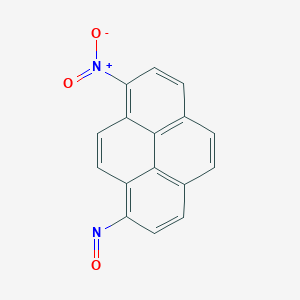
1-Nitro-8-nitrosopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-8-nitrosopyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H8N2O3 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mutagenicity Studies
1-Nitro-8-nitrosopyrene has been studied for its mutagenic effects in various biological systems. Research indicates that this compound exhibits significant mutagenicity in bacterial strains such as Salmonella typhimurium. For instance, studies have shown that 1-N8NP, along with its derivatives, can induce mutations through mechanisms involving nitroreduction and subsequent O-acetylation, which are critical for its activation in biological systems .
Key Findings:
- Mutagenic Activity: In Salmonella typhimurium strain TA98, 1-N8NP demonstrated high levels of mutagenicity, comparable to other nitro derivatives like 1-nitrosopyrene. The mutagenicity was significantly reduced in strains deficient in nitroreductase activity, indicating the importance of metabolic activation .
- DNA Adduct Formation: The compound forms DNA adducts upon metabolic activation, which can lead to mutations. For example, studies identified specific adducts formed in E. coli strains treated with 1-N8NP, highlighting the compound's potential to cause frameshift mutations .
Metabolic Pathways
The metabolism of this compound involves several enzymatic processes that convert it into reactive intermediates capable of binding to DNA. Key enzymes involved include nitroreductases and acetyltransferases.
Metabolic Activation:
- Nitroreduction: This is the primary pathway for activating 1-N8NP. In vitro studies using rat liver cytosol have shown that 1-N8NP can be reduced to form reactive species that bind covalently to DNA .
- Acetylation: The formation of N-acetylated metabolites enhances the binding affinity to DNA, as demonstrated in experiments where acetyl coenzyme A was added during incubations with liver cytosol .
Environmental Toxicology
This compound is also relevant in environmental studies, particularly concerning its presence as a contaminant in air and soil due to combustion processes.
Environmental Impact:
- Sources: It is primarily generated from the incomplete combustion of organic materials, such as fossil fuels and tobacco smoke. Its detection in environmental samples raises concerns about human exposure and potential health risks .
- DNA Binding Studies: Research indicates that exposure to 1-N8NP can lead to the formation of DNA adducts in various tissues upon environmental exposure, further emphasizing its relevance as a potential carcinogen .
Case Study: Mutagenicity Testing
A study conducted on the mutagenicity of 1-N8NP involved administering the compound to Salmonella typhimurium strains and analyzing the resulting mutations. The results indicated a strong correlation between dose and mutagenic response.
| Strain | Mutation Frequency (per plate) | Comments |
|---|---|---|
| TA98 | High | Strong mutagenic response observed |
| TA98NR (Nitroreductase-deficient) | Low | Reduced activation due to enzyme deficiency |
| TA98/1,8-DNP6 | Very Low | Suggests importance of O-acetylation |
Case Study: DNA Adduct Formation
In vivo studies assessing DNA adduct formation from 1-N8NP showed significant binding in liver tissues after exposure.
| Tissue | Adduct Level (adducts per million nucleotides) | Comments |
|---|---|---|
| Liver | 5 | Indicates substantial metabolic activation |
| Kidney | 2 | Lower binding compared to liver |
| Bladder | 10 | Highest levels of DNA binding observed |
Propriétés
Numéro CAS |
100593-23-5 |
|---|---|
Formule moléculaire |
C16H8N2O3 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
1-nitro-8-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-1-2-10-4-8-14(18(20)21)12-6-5-11(13)15(9)16(10)12/h1-8H |
Clé InChI |
PAJDGJYLNJGDDA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
Key on ui other cas no. |
100593-23-5 |
Synonymes |
1-nitro-8-nitrosopyrene l-nitroso-8-nitropyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















